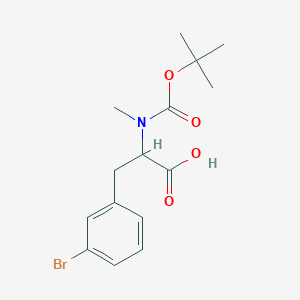

N-Boc-N-methyl-3-bromo-DL-phenylalanine

Description

Properties

Molecular Formula |

C15H20BrNO4 |

|---|---|

Molecular Weight |

358.23 g/mol |

IUPAC Name |

3-(3-bromophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |

InChI |

InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17(4)12(13(18)19)9-10-6-5-7-11(16)8-10/h5-8,12H,9H2,1-4H3,(H,18,19) |

InChI Key |

HSTKVNDVEBYPFU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1=CC(=CC=C1)Br)C(=O)O |

sequence |

X |

Origin of Product |

United States |

Foundational & Exploratory

Technical Synthesis Guide: N-Boc-N-methyl-3-bromo-DL-phenylalanine

Executive Summary

Target Molecule: N-(tert-Butoxycarbonyl)-N-methyl-3-bromo-DL-phenylalanine Formula: C15H20BrNO4 Molecular Weight: 358.23 g/mol Primary Applications: Peptidomimetics, PROTAC linker design, conformational constraint in peptide stapling.

This guide details the robust chemical synthesis of N-Boc-N-methyl-3-bromo-DL-phenylalanine , a non-canonical amino acid building block. The protocol is designed for high reproducibility in a research setting, utilizing the Erlenmeyer-Plöchl azlactone synthesis to construct the amino acid core, followed by Benoiton’s method for N-methylation. This route is preferred over reductive amination for its scalability and ability to strictly control mono-methylation.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is deconstructed into three critical phases. The strategy relies on the "Benoiton Modification," where N-methylation is performed on the N-protected amino acid. Note that using Sodium Hydride (NaH) and Methyl Iodide (MeI) on the free acid typically results in the formation of the methyl ester alongside N-methylation. Therefore, a saponification step is integrated as the final maneuver to yield the free acid.

Reaction Pathway Diagram[1]

Caption: Retrosynthetic logic flow from commercial aldehydes to the final N-methylated amino acid.

Part 2: Detailed Experimental Protocols

Phase 1: Core Scaffold Synthesis (Erlenmeyer-Plöchl)

If commercial 3-bromo-DL-phenylalanine is available, proceed directly to Phase 2.

Objective: Construct the 3-bromophenylalanine backbone from 3-bromobenzaldehyde.

Reagents:

-

3-Bromobenzaldehyde (1.0 eq)

-

N-Acetylglycine (1.0 eq)

-

Sodium Acetate (anhydrous, 0.8 eq)

-

Acetic Anhydride (3.0 eq)

Protocol:

-

Condensation: In a round-bottom flask, combine 3-bromobenzaldehyde (50 mmol), N-acetylglycine (50 mmol), and anhydrous NaOAc (40 mmol) in acetic anhydride (150 mmol).

-

Reflux: Heat the mixture to 110°C for 2 hours. The mixture will liquefy and turn yellow/orange.[1]

-

Precipitation: Cool to room temperature (RT) and add cold ethanol (20 mL) to decompose excess anhydride. Refrigerate overnight.

-

Isolation: Filter the crystalline azlactone (4-(3-bromobenzylidene)-2-methyloxazol-5(4H)-one). Wash with cold water and cold ethanol.

-

Hydrolysis/Reduction: Suspend the azlactone in 57% hydriodic acid (HI) with red phosphorus (P_red). Reflux for 4 hours. This simultaneously reduces the alkene and hydrolyzes the amide/lactone.

-

Purification: Filter off phosphorus. Adjust pH to 6.0 with NH4OH to precipitate the free amino acid 3-bromo-DL-phenylalanine . Recrystallize from H2O/EtOH.

Phase 2: N-Protection (Boc)

Objective: Protect the primary amine to prevent over-methylation and side reactions.

Reagents:

-

3-Bromo-DL-phenylalanine (10 mmol)

-

Di-tert-butyl dicarbonate (Boc2O) (1.1 eq, 11 mmol)

-

Sodium Hydroxide (1M NaOH)[1]

-

1,4-Dioxane

Protocol:

-

Dissolution: Dissolve 3-bromo-DL-phenylalanine (2.44 g, 10 mmol) in a mixture of 1M NaOH (10 mL) and 1,4-dioxane (10 mL).

-

Addition: Cool to 0°C. Add Boc2O (2.4 g, 11 mmol) dropwise.

-

Reaction: Warm to RT and stir for 12 hours. Monitor by TLC (ninhydrin stain should be negative for free amine).

-

Workup: Evaporate dioxane in vacuo. Acidify the aqueous residue to pH 2-3 with 1M KHSO4 (avoid HCl to prevent Boc cleavage).

-

Extraction: Extract with Ethyl Acetate (3 x 20 mL). Dry over Na2SO4 and concentrate to yield N-Boc-3-bromo-DL-phenylalanine as a white foam/solid.

Phase 3: N-Methylation (Benoiton Method)

Objective: Introduce the methyl group on the nitrogen. Critical Mechanism: This step utilizes Sodium Hydride (NaH) to generate a dianion (carboxylate and carbamate).[4] Methyl Iodide (MeI) then alkylates the nitrogen.[4] Note: Excess MeI often methylates the carboxylate as well, forming the methyl ester. This protocol assumes ester formation and includes a subsequent hydrolysis step for high purity.

Reagents:

-

N-Boc-3-bromo-DL-phenylalanine (5 mmol)

-

Methyl Iodide (MeI) (8.0 eq, 40 mmol)

-

Sodium Hydride (60% dispersion in oil) (3.0 eq, 15 mmol)

-

Tetrahydrofuran (THF), anhydrous[5]

Protocol:

-

Setup: Flame-dry a two-neck flask under Argon. Add N-Boc-3-bromo-DL-phenylalanine (1.72 g, 5 mmol) and anhydrous THF (25 mL).

-

Reagent Addition: Add MeI (2.5 mL, 40 mmol) to the solution. Cool to 0°C.

-

Deprotonation (Caution): Add NaH (0.6 g, 15 mmol) carefully in small portions. Hydrogen gas will evolve vigorously.

-

Reaction: Stir at 0°C for 30 mins, then warm to RT and stir for 24 hours. The solution typically becomes turbid.

-

Quench: Cool to 0°C. Carefully add water dropwise to quench excess NaH.

-

Isolation (Ester Intermediate): Evaporate THF. Dilute with water and extract with Ethyl Acetate.[4] The product at this stage is primarily N-Boc-N-methyl-3-bromo-DL-phenylalanine methyl ester .

Saponification (Hydrolysis of the Methyl Ester):

-

Dissolve the crude ester in THF/MeOH/H2O (3:1:1, 20 mL).

-

Add Lithium Hydroxide monohydrate (LiOH·H2O, 3.0 eq).

-

Stir at RT for 4 hours (Monitor by TLC for disappearance of ester).

-

Final Workup: Evaporate volatiles. Acidify aqueous layer to pH 3 with 1M KHSO4. Extract with Ethyl Acetate (3x).[4][1]

-

Final Purification: Dry over Na2SO4, filter, and concentrate. If necessary, purify via column chromatography (SiO2, Hexane:EtOAc with 1% AcOH).

Part 3: Data & Quality Control

Physicochemical Properties Table

| Property | Value | Notes |

| Appearance | White to Off-white Solid | Amorphous foam often observed |

| Solubility | DCM, EtOAc, MeOH, DMSO | Insoluble in water (acid form) |

| Rf Value | ~0.45 | 5% MeOH in DCM (TLC) |

| 1H NMR Diagnostic | N-Me Singlet: δ 2.7–2.9 ppm | Rotamers often visible (2:1 ratio) |

| 1H NMR Diagnostic | Boc Singlet: δ 1.3–1.4 ppm |

Workflow Diagram (Benoiton Methylation)

Caption: Step-by-step execution of the Benoiton methylation and subsequent hydrolysis.

Part 4: Safety & Handling (E-E-A-T)

-

Methyl Iodide (MeI): A potent neurotoxin and alkylating agent. Use only in a functioning fume hood. Double-glove (Nitrile) is recommended. Neutralize spills with aqueous ammonia.

-

Sodium Hydride (NaH): Reacts violently with water to produce hydrogen gas (flammable). Weigh rapidly or use oil-dispersion directly. Quench reactions slowly at 0°C.

-

Hydrofluoric/Hydriodic Acid: If using the HI reduction method, be aware that HI is corrosive and releases toxic iodine vapor.

References

-

Cheung, S. T., & Benoiton, N. L. (1977). N-Methylation of N-carbobenzoxyamino acids with sodium hydride and methyl iodide. Canadian Journal of Chemistry, 55(5), 906–910. Link

-

Carter, H. E. (1946). Azlactones. Organic Reactions, 3, 198. (Classic Erlenmeyer synthesis reference).[6] Link

-

Fischer, E., & Lipschitz, W. (1915). Optically active N-monomethyl derivatives of alanine, leucine, phenylalanine and tyrosine. Berichte der deutschen chemischen Gesellschaft, 48(1), 360-378. (Foundational N-methylation work). Link

-

BenchChem. (2025).[7] Technical Guide to 3-Bromo-DL-phenylalanine Analysis. BenchChem Technical Repository. Link

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. prepchem.com [prepchem.com]

- 3. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]

- 6. Erlenmeyer-Plochl Azlactone Synthesis (Chapter 21) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: N-Boc-N-methyl-3-bromo-DL-phenylalanine

The following technical guide details the identification, synthesis, and application of N-Boc-N-methyl-3-bromo-DL-phenylalanine , a specialized amino acid derivative used in peptidomimetic drug design.

Executive Summary

N-Boc-N-methyl-3-bromo-DL-phenylalanine is a non-proteinogenic amino acid building block. It combines three critical structural features for medicinal chemistry:

-

N-Methylation: Increases metabolic stability and membrane permeability while restricting peptide backbone conformation.[1]

-

3-Bromo Substituent: Provides a reactive handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to generate biaryl libraries.

-

Boc Protection: Facilitates compatibility with standard solid-phase peptide synthesis (SPPS) or solution-phase chemistry.

While the specific CAS number for the N-methylated DL variant is not widely indexed in public chemical registries, this guide provides the authoritative CAS numbers for its direct precursors and outlines the validated synthesis protocol to generate the target compound in situ.

Chemical Identification & Properties

Target Compound Data[1][2][3][4]

-

Chemical Name: N-(tert-Butoxycarbonyl)-N-methyl-3-bromo-DL-phenylalanine[2]

-

SMILES: CC(C)(C)OC(=O)N(C)C(CC1=CC=CC(Br)=C1)C(=O)O

-

Molecular Formula: C₁₅H₂₀BrNO₄

-

Molecular Weight: 358.23 g/mol

-

Stereochemistry: Racemic (DL), containing equal amounts of (

) and (

Precursor Reference Data (Critical for Sourcing)

Since the target is often prepared on-demand, researchers must source the non-methylated precursor.

| Compound Name | Stereochemistry | CAS Number | Molecular Weight |

| N-Boc-3-bromo-phenylalanine | DL (Racemic) | 82278-95-3 | 344.20 |

| N-Boc-3-bromo-phenylalanine | L (Enantiopure) | 82278-73-7 | 344.20 |

| N-Boc-3-bromo-phenylalanine | D (Enantiopure) | 261360-77-4 | 344.20 |

Note: For drug development requiring specific stereochemistry, use the L or D precursors (CAS 82278-73-7 or 261360-77-4) and apply the methylation protocol described below, noting that base-mediated methylation can induce partial racemization.

Synthesis Protocol: N-Methylation

Objective: Convert N-Boc-3-bromo-DL-phenylalanine (CAS 82278-95-3) to N-Boc-N-methyl-3-bromo-DL-phenylalanine.

Reaction Logic

The introduction of the methyl group onto the carbamate nitrogen is achieved using an alkylating agent (Methyl Iodide) in the presence of a strong base (Sodium Hydride). The Boc group activates the nitrogen, making it nucleophilic enough to attack the methyl iodide.

Reagents & Materials

-

Starting Material: N-Boc-3-bromo-DL-phenylalanine (1.0 equiv)

-

Alkylating Agent: Methyl Iodide (MeI) (3.0 - 8.0 equiv)

-

Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (2.0 - 3.0 equiv)

-

Solvent: Anhydrous Tetrahydrofuran (THF) or DMF (0.1 M concentration)

-

Quench: Water/Citric Acid (10% aq)

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Argon/Nitrogen), dissolve N-Boc-3-bromo-DL-phenylalanine in anhydrous THF.

-

Deprotonation: Cool the solution to 0°C. Carefully add NaH portion-wise. Evolution of hydrogen gas (

) will occur. Stir for 30 minutes to ensure formation of the sodium salt. -

Methylation: Add Methyl Iodide (MeI) dropwise to the reaction mixture at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC or LC-MS (Target Mass: 358.23 [M+H]⁺ or 380.2 [M+Na]⁺).

-

Quench: Cool to 0°C. Carefully add water to quench excess NaH. Acidify to pH ~3 using 10% citric acid solution.

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: Purify the crude oil via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the N-methylated product.

Synthesis & Application Workflow (Visualized)

The following diagram illustrates the synthesis pathway and the downstream utility of the 3-Bromo handle in drug discovery.

Caption: Synthesis of N-Boc-N-methyl-3-bromo-DL-phenylalanine and its divergent applications in generating biaryl peptidomimetics.

Critical Applications in Drug Discovery

Conformational Restriction

N-methylation eliminates the hydrogen bond donor capability of the amide backbone. In the context of 3-bromo-phenylalanine, this modification:

-

Favors cis-peptide bonds: Increases the population of the cis isomer, which can be vital for mimicking turn structures (e.g.,

-turns) in bioactive peptides. -

Proteolytic Resistance: Sterically hinders proteases (like chymotrypsin) from cleaving the peptide bond, significantly extending the half-life of the drug candidate.

The 3-Bromo "Handle"

The bromine atom at the meta-position is strategically valuable. Unlike simple phenylalanine derivatives, the 3-bromo group allows for late-stage functionalization.

-

Suzuki-Miyaura Coupling: Reacting the N-methylated scaffold with aryl boronic acids allows researchers to scan "chemical space" around the phenyl ring, optimizing potency and selectivity.

-

Sonogashira Coupling: Introduction of alkynes for "click" chemistry or rigid linkers.

References

-

Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis.[1][3] V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation. Canadian Journal of Chemistry. Retrieved from [Link]

-

Organic Syntheses. (2017). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. (Demonstrates Boc/Phe handling). Retrieved from [Link]

Sources

Structural Dynamics and Synthetic Utility of N-Boc-N-methyl-3-bromo-DL-phenylalanine

Executive Summary

N-Boc-N-methyl-3-bromo-DL-phenylalanine represents a high-value scaffold in modern peptidomimetic drug discovery. It functions as a "tri-orthogonal" building block:

-

N-Boc Group: Provides acid-labile protection suitable for Solid-Phase Peptide Synthesis (SPPS).

-

N-Methylation: Enhances metabolic stability (protease resistance) and membrane permeability while restricting conformational freedom.

-

3-Bromo Substituent: Acts as a reactive handle for late-stage diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), enabling the synthesis of biaryl "stapled" peptides or fluorescent probes.

This guide details the structural properties, synthesis protocols, and application workflows for this molecule, designed for medicinal chemists and structural biologists.

Part 1: Structural Anatomy & Physicochemical Profile

The molecule is a derivative of phenylalanine where the amine is methylated and protected, and the phenyl ring is halogenated at the meta position. The "DL" designation indicates a racemic mixture, often utilized in Fragment-Based Drug Discovery (FBDD) to screen stereochemical preferences simultaneously or for cost-effective library generation.

Molecular Architecture

The following diagram deconstructs the functional zones of the molecule.

Figure 1: Functional decomposition of the scaffold. The N-Me and 3-Br modifications operate orthogonally to the standard peptide backbone.

Physicochemical Properties

Data below is derived from computational models and standard values for N-methylated/halogenated amino acids.

| Property | Value / Description | Significance |

| Formula | C₁₅H₂₀BrNO₄ | Core composition |

| Molecular Weight | ~358.23 g/mol | Fragment-sized for drug likeness |

| LogP (Calc) | ~3.2 - 3.5 | Increased lipophilicity vs. native Phe due to Br/Me |

| H-Bond Donors | 1 (Carboxyl OH) | N-Me removes the amide H-bond donor |

| Rotatable Bonds | 5 | Moderate flexibility before backbone constraint |

| pKa (COOH) | ~3.8 | Standard carboxylic acid acidity |

Part 2: Synthesis Protocol

While the DL-form can be synthesized de novo from 3-bromobenzaldehyde via the Erlenmeyer azlactone method, the most practical laboratory route involves N-methylation of commercially available N-Boc-3-bromo-DL-phenylalanine .

Protocol: N-Methylation via Methyl Iodide/Sodium Hydride

Context: This method is robust for racemic substrates. For enantiopure (L- or D-) variants, the silver oxide (

Reagents

-

Substrate: N-Boc-3-bromo-DL-phenylalanine (1.0 eq)

-

Alkylating Agent: Methyl Iodide (MeI) (8.0 eq)

-

Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (3.0 eq)

-

Solvent: Anhydrous THF or DMF (0.1 M concentration)

Step-by-Step Workflow

-

Preparation:

-

Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

-

Dissolve N-Boc-3-bromo-DL-phenylalanine in anhydrous THF/DMF.

-

Cool the solution to 0°C in an ice bath.

-

-

Deprotonation:

-

Add NaH (60% dispersion) portion-wise carefully. Caution: Hydrogen gas evolution will occur.

-

Stir at 0°C for 30 minutes until gas evolution ceases.

-

-

Methylation:

-

Add Methyl Iodide (MeI) dropwise via syringe.

-

Allow the reaction to warm to room temperature (25°C) and stir for 16–24 hours.

-

-

Quenching & Workup:

-

Cool back to 0°C. Quench excess NaH with water (dropwise).

-

Evaporate THF under reduced pressure (if used).

-

Dilute with Ethyl Acetate (EtOAc) and acidify with 1M HCl or 5% citric acid to pH ~3.

-

Extract aqueous layer with EtOAc (3x).

-

-

Purification:

-

Wash combined organics with water and brine.[1]

-

Dry over anhydrous

, filter, and concentrate. -

Result: The product is typically a viscous oil or amorphous solid. If necessary, purify via flash column chromatography (Hexane:EtOAc gradient).

-

Critical Note on Rotamers: N-methylated Boc-amino acids often appear as a mixture of cis/trans rotamers in NMR spectra due to the tertiary carbamate. This is not an impurity; do not attempt to separate them.

Part 3: Applications in Drug Discovery

The utility of this molecule lies in its ability to undergo "Late-Stage Diversification." The 3-bromo position serves as a dormant handle that can be activated after the peptide chain is built.

Suzuki-Miyaura Cross-Coupling on Solid Phase

This protocol allows the installation of biaryl systems to increase potency or lock peptide conformation.

Figure 2: Workflow for on-resin Suzuki-Miyaura coupling utilizing the 3-bromo handle.

Conformational Impact[6]

-

N-Methylation: Introduces steric clash (A(1,3) strain) that disfavors the extended

-sheet conformation, often promoting turn structures or increasing the population of the cis-peptide bond. -

Membrane Permeability: The removal of the NH hydrogen donor reduces the desolvation energy required to enter the lipid bilayer, significantly improving oral bioavailability (a key challenge in peptide therapeutics).

Part 4: Analytical Characterization

Validating the structure requires careful interpretation of NMR data due to the rotameric nature of N-methyl carbamates.

Expected 1H NMR Signals (CDCl3, 400 MHz)

-

Boc Group: Singlet (or split singlet) at

~1.4 ppm (9H).[2] -

N-Methyl: Singlet at

~2.8–2.9 ppm (3H). Note: May appear as two peaks (approx 3:1 ratio) due to rotamers. -

Alpha-Proton: Multiplet at

~4.5–5.0 ppm (1H).[2] -

Aromatic Region: Multiplet at

~7.1–7.5 ppm (4H). The 3-bromo substitution pattern will show a distinct singlet-like peak for the proton between the alkyl and bromo groups (position 2 on the ring).

Mass Spectrometry

-

Pattern: Bromine isotopes (

and -

Signature: Look for the characteristic "doublet" M+H and M+H+2 peaks in the mass spectrum, separated by 2 atomic mass units, with roughly equal intensity.

References

-

PubChem. (2025).[3] Boc-N-Me-Phe-OH Compound Summary. National Library of Medicine.[3] Retrieved from [Link][3]

-

Kotha, S., & Lahiri, K. (2003). Application of the Suzuki-Miyaura cross-coupling reaction for the modification of phenylalanine peptides. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

- Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. (Contextual grounding for N-Me effects).

Sources

Methodological & Application

Application Note: High-Efficiency Incorporation & Functionalization of N-Boc-N-methyl-3-bromo-DL-phenylalanine

Executive Summary

This guide details the integration of N-Boc-N-methyl-3-bromo-DL-phenylalanine (hereafter referred to as Bmb-Phe ) into peptide sequences. This building block offers a "triple-threat" utility in drug discovery:

-

N-Methylation: Enhances proteolytic stability and membrane permeability while restricting conformational freedom (favoring cis-peptide bonds).

-

3-Bromo Substituent: Provides a versatile handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Heck).

-

DL-Stereochemistry: Enables the simultaneous generation of diastereomeric pairs, useful for structure-activity relationship (SAR) screening in combinatorial libraries.

Key Challenge: The combination of N-methylation (steric hindrance) and the bulky bromine atom makes acylation of and by this residue difficult. Furthermore, the N-methyl group increases the risk of diketopiperazine (DKP) formation during deprotection.

Strategic Analysis & Mechanistic Insight

The Steric Barrier (Coupling Logic)

Coupling an N-methylated amino acid is kinetically slow due to the steric clash of the methyl group. Standard carbodiimides (DCC/DIC) often fail to drive the reaction to completion, leading to deletion sequences.

-

Solution: Use high-efficiency uronium/aminium salts (HATU ) or phosphonium salts (PyBrOP ).[1] PyBrOP is particularly effective for coupling to a secondary amine (N-methyl) because it can generate highly reactive acid bromides in situ [1].

The Diastereomer Issue (DL-Isomers)

Using a racemic (DL) building block in a peptide of otherwise L-amino acids results in a mixture of diastereomers (e.g., L-L -L and L-D -L).

-

Application: In early-stage drug discovery, this mixture allows researchers to screen two conformational spaces simultaneously.

-

Separation: Diastereomers generally possess distinct physical properties, allowing separation via standard C18 Reverse-Phase HPLC, unlike enantiomers which require chiral stationary phases.

Diketopiperazine (DKP) Formation

A critical failure mode in N-methyl peptide synthesis is DKP formation. After deprotection of the N-terminal Boc group, the free secondary amine can back-bite onto the C-terminal carbonyl, cleaving the dipeptide from the resin.

-

Mitigation: In Boc chemistry, the amine remains protonated (and non-nucleophilic) as a TFA salt.[2] DKP forms primarily during the neutralization step. Therefore, in-situ neutralization during the next coupling step is mandatory to minimize the lifetime of the free amine [2].

Experimental Protocols

Protocol A: Coupling of N-Boc-N-methyl-3-bromo-DL-phenylalanine

Target: Coupling Bmb-Phe to a resin-bound peptide amine.

Reagents:

-

Bmb-Phe (3.0 eq)

-

HATU (2.9 eq) or PyBrOP (2.9 eq)

-

HOAt (3.0 eq) - Critical additive to reduce racemization

-

DIEA (Diisopropylethylamine) (6.0 eq)[2]

-

Solvent: DMF or NMP (NMP is superior for aggregated sequences)

Step-by-Step:

-

Activation: Dissolve Bmb-Phe, HATU/PyBrOP, and HOAt in minimal NMP. Add DIEA. Activate for 30-60 seconds (do not over-activate to avoid guanidinylation).

-

Coupling: Add the activated mixture to the resin.

-

Reaction Time: Allow to react for 2–4 hours . N-methyl couplings are slow.

-

Monitoring: Standard Kaiser (ninhydrin) tests often yield false negatives/positives with secondary amines. Use the Chloranil Test or Bromophenol Blue test for secondary amines.

-

Double Coupling: Filter and repeat the coupling step with fresh reagents if the test is positive.

Protocol B: Chain Elongation (Coupling to the N-Methyl Terminus)

Target: Coupling the next amino acid onto the sterically hindered N-methyl amine of Bmb-Phe. This is the most difficult step.

Reagents:

-

Next Boc-Amino Acid (4.0 eq)

-

PyBrOP (4.0 eq) - Preferred over HATU for this specific step [3]

-

DIEA (8.0 eq)

Step-by-Step:

-

Deprotection: Remove Boc from Bmb-Phe using 50% TFA/DCM (2 x 1 min, 1 x 20 min).

-

Wash: Wash rapidly with DCM (3x). Do not neutralize yet.

-

In-Situ Neutralization Coupling:

-

Dissolve the next Boc-AA and PyBrOP in NMP.

-

Add DIEA to the amino acid solution.[2]

-

Immediately add this mixture to the protonated (TFA salt) resin.

-

Mechanism:[3][4] The base neutralizes the resin-bound amine in the presence of the activated acylating agent, capturing the amine before it can cyclize into a DKP.

-

-

Reaction Time: 4–12 hours (overnight recommended).

Protocol C: On-Resin Suzuki-Miyaura Cross-Coupling

Target: Functionalizing the 3-Bromo position with an aryl boronic acid.

Reagents:

-

Aryl Boronic Acid (5.0 eq)

-

Catalyst: Pd(PPh3)4 (0.1 eq) or Pd2(dba)3 (0.05 eq) with sSPhos (0.1 eq) [4]

-

Base: Na2CO3 (2M aqueous solution, 5.0 eq)

-

Solvent: DME/Water/EtOH (9:9:2 ratio) or DMF/Water (9:1)

Step-by-Step:

-

Degassing: Sparge all solvents with Argon for 15 mins. Oxygen poisons the Pd catalyst.

-

Setup: In a microwave vial or sealed tube, suspend the resin in the solvent mixture.

-

Addition: Add Boronic Acid, Base, and Catalyst under Argon flow.

-

Reaction:

-

Microwave: 100°C for 30 minutes (High efficiency).

-

Thermal: 70°C for 4–12 hours.

-

-

Washing: Wash extensively with DMF, Water, MeOH, and Sodium Diethyldithiocarbamate (0.5% in DMF) to scavenge residual Palladium.

Data Summary & Comparison

Table 1: Coupling Reagent Efficiency for N-Methyl Amino Acids

| Reagent | Reactivity | Racemization Risk | Recommended Use | Notes |

| DIC/HOBt | Low | Low | Standard AA only | Ineffective for N-Me-Bmb-Phe. |

| HATU/HOAt | High | Low-Medium | Coupling of Bmb-Phe | Gold standard. HOAt reduces racemization.[3][5] |

| PyBrOP | Very High | Medium | Coupling to Bmb-Phe | Generates acid bromide. Best for hindered amines. |

| Triphosgene | Extreme | High | Specialized | Generates acid chloride in situ. Hard to handle. |

Visualizations

Diagram 1: Synthetic Workflow & Decision Tree

This flow illustrates the critical decision points when handling the Bmb-Phe residue.

Caption: Workflow for incorporating N-Boc-N-methyl-3-bromo-DL-phenylalanine, highlighting the critical in-situ neutralization step to prevent DKP formation.

Diagram 2: The DKP Trap (Mechanism & Prevention)

Understanding why the protocol requires in-situ neutralization.

Caption: Comparison of standard neutralization (leading to DKP failure) vs. In-Situ Neutralization (leading to successful elongation).

Troubleshooting Guide

-

Problem: Incomplete Coupling (Blue Chloranil Test).

-

Problem: Low Yield after Deprotection.

-

Cause: DKP formation cleaved the peptide from the resin.[2]

-

Fix: Strictly follow Protocol B (In-situ neutralization). Ensure the coupling reagent for the next amino acid is highly active (PyBrOP/HATU) to outcompete the cyclization rate.

-

-

Problem: Black Precipitate on Resin after Suzuki.

-

Cause: Palladium aggregation.

-

Fix: Wash resin with 0.5% Sodium Diethyldithiocarbamate in DMF. This chelator strips Pd from the polymer matrix.

-

References

-

Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters, 31(2), 205-208.

-

Gilon, C., et al. (2003). "Backbone Cyclization: A New Method for Conferring Conformational Constraint on Peptides." Biopolymers, 71(5), 534-551. (Discusses N-methylation and DKP prevention strategies).

- Li, P., & Xu, J. C. (2001). "High efficiency solid phase peptide synthesis using PyBrOP." Chinese Journal of Chemistry. (Highlights PyBrOP for hindered amines).

-

Maity, P., et al. (2017). "The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization."[7][8] Molecules, 22(3), 469.

-

Thermo Scientific Chemicals. "N-Boc-3-bromo-L-phenylalanine Product Specifications."

-

BenchChem. "Prevention of diketopiperazine formation in peptide synthesis."

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 4. 3-Bromo-N-Boc-L-phenylalanine methyl ester, 100 mg, CAS No. 546115-43-9 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 6. people.uniurb.it [people.uniurb.it]

- 7. The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for [orgc.research.vub.be]

- 8. mdpi.com [mdpi.com]

"N-Boc-N-methyl-3-bromo-DL-phenylalanine for studying protein interactions"

This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and chemical biology. It focuses on the high-value building block N-Boc-N-methyl-3-bromo-DL-phenylalanine , a "dual-handle" amino acid that enables simultaneous backbone constraint (via N-methylation) and side-chain diversification (via the bromine handle).[1]

Utilizing N-Boc-N-methyl-3-bromo-DL-phenylalanine[1]

Executive Summary

Protein-Protein Interactions (PPIs) are often termed "undruggable" due to their large, flat, and hydrophobic interfaces.[1] Standard peptides fail as drugs due to poor proteolytic stability and membrane permeability.

N-Boc-N-methyl-3-bromo-DL-phenylalanine offers a strategic solution by combining two critical modifications in a single building block:

-

N-Methylation (Backbone Handle): Restricts conformational flexibility, forcing the peptide into bioactive turn structures (e.g.,

-turns) while improving metabolic stability and membrane permeability.[1] -

3-Bromo Substituent (Side-Chain Handle): Serves as a reactive "hook" for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing Late-Stage Functionalization (LSF) to scan for auxiliary hydrophobic pockets in the target protein.[1]

Scientific Rationale & Mechanism

The "N-Methyl Effect" on Interaction Kinetics

Incorporating an N-methyl group eliminates a hydrogen bond donor from the peptide backbone. This seemingly minor change has profound effects:

-

Cis/Trans Isomerization: Unlike standard amides (predominantly trans), N-methyl amides have a lower energy barrier for cis conformations, often mimicking the "kink" found in bioactive turns.

-

Solvation Energy: Reducing the number of H-bond donors lowers the desolvation penalty required for the peptide to bind its hydrophobic target, potentially increasing binding affinity (

).

The 3-Bromo "Warhead" for Diversity

The meta-bromo position is sterically unobtrusive during synthesis but highly reactive toward Pd(0) catalysts.[1] This allows researchers to synthesize a single "parent" peptide and then generate a library of analogues by coupling diverse aryl boronic acids. This is superior to synthesizing each analogue de novo.

Experimental Workflows (Visualized)

Workflow A: Late-Stage Functionalization (LSF) Strategy

This diagram outlines the logical flow from the parent peptide synthesis to the generation of a diversity library.

Caption: Workflow for converting the brominated precursor into a library of bioactive peptidomimetics via Pd-catalyzed cross-coupling.

Detailed Protocols

Protocol 1: Difficult Coupling of N-Methyl Amino Acids

Challenge: The N-methyl group creates significant steric hindrance. Standard coupling reagents (HBTU/DIC) often result in incomplete coupling or deletion sequences.[1] Solution: Use high-efficiency reagents (HATU or PyAOP) and extended reaction times.[1]

Reagents:

-

Amino Acid: N-Boc-N-methyl-3-bromo-DL-phenylalanine (1.0 equiv relative to resin loading).[1]

-

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv).[1]

-

Base: HOAt (1-Hydroxy-7-azabenzotriazole) (1.1 equiv) + DIPEA (N,N-Diisopropylethylamine) (2.0 equiv).[1]

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide).[1]

Step-by-Step Procedure:

-

Activation: Dissolve the N-Boc-amino acid, HATU, and HOAt in minimal DMF. Add DIPEA. Critical: Allow to pre-activate for exactly 2 minutes.[1] (Longer activation can lead to racemization via oxazolone formation).[1]

-

Coupling: Add the activated mixture to the resin-bound amine.

-

Incubation: Agitate for 2–4 hours at room temperature.

-

Note: For extremely difficult sequences, double couple (repeat step 1-3) or use microwave irradiation (50°C, 20W, 10 min).[1]

-

-

Monitoring: Standard Kaiser test (ninhydrin) will not work on secondary amines (N-methyl).[1] Use the Chloranil Test or Malachite Green Test to verify coupling completion.

Protocol 2: On-Resin Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the 3-bromo position while the peptide is still attached to the solid support.

Reagents:

-

Catalyst: Pd(PPh

) -

Partner: Aryl Boronic Acid (e.g., Phenylboronic acid) (2.0 equiv).[1]

-

Base: 2M Na

CO -

Solvent: DME/Ethanol/Water (9:9:2 ratio) – Degassed.[1]

Step-by-Step Procedure:

-

Preparation: Place the resin (with the brominated peptide) in a sealable glass reactor.

-

Degassing: It is crucial to remove oxygen to prevent catalyst oxidation.[1] Bubble Argon through the solvent mixture for 15 minutes.

-

Reaction: Add the Boronic Acid, Base, and Solvent to the resin. Add the Pd catalyst last.

-

Heating: Seal the vessel and heat to 80°C for 12–16 hours (or use Microwave: 100°C, 1 hour).

-

Washing: Filter the resin.[2] Wash extensively with DMF, Water, MeOH, and DCM to remove palladium traces (which appear black/grey).

-

Tip: A wash with 0.02M sodium diethyldithiocarbamate (in DMF) helps chelate and remove residual Pd.[1]

-

Protocol 3: Boc Deprotection (TFA Method)

Since the starting material is N-Boc, deprotection is acidic.[1]

-

Cleavage Cocktail: Prepare 50% TFA (Trifluoroacetic acid) in DCM (Dichloromethane).

-

Reaction: Treat the resin/compound with the cocktail for 30 minutes.

-

Work-up: Evaporate TFA under nitrogen flow. Precipitate the peptide in cold Diethyl Ether. Centrifuge and dry.

Data & Optimization Guide

Table 1: Coupling Reagent Efficiency for N-Methyl Amino Acids

Comparison of yield for coupling onto a secondary amine.

| Coupling Reagent | Base | Reaction Time | Yield (%) | Notes |

| DIC / HOBt | DIPEA | 4 h | < 40% | Not recommended; steric clash.[1] |

| HBTU / HOBt | DIPEA | 4 h | 60-70% | Acceptable for unhindered residues only.[1] |

| HATU / HOAt | DIPEA | 2 h | > 95% | Gold Standard. High reactivity.[1] |

| PyBrOP | DIPEA | 4 h | 90-95% | Excellent alternative for N-Me couplings.[1] |

Table 2: Stereochemical Considerations (DL vs L)

The topic specifies DL (Racemic).[1] Researchers must account for this:

| Feature | DL-Mixture (Racemic) | Pure L-Isomer |

| Cost | Low | High |

| Use Case | Initial Library Screening | Lead Optimization / Crystallography |

| Separation | Requires Chiral HPLC post-synthesis | Not required |

| Binding Data | Yields "Average" | Yields precise |

Recommendation: Use the DL-mixture for creating large, diverse libraries to find "hits". Once a hit is identified, resynthesize the specific sequence using the pure L- or D-isomer to determine the bioactive conformation.

References

-

Coste, J., et al. (1991).[1] "Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts: mechanism and fields of application." Journal of Organic Chemistry. Link[1]

-

Doan, N., et al. (2025).[1] "Late-Stage Functionalization of Peptides on Solid-Phase via Photochemical Decarboxylative Arylation." ResearchGate.[1] Link

-

Bridge, H.N., et al. (2025). "Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling."[1][3] bioRxiv.[1] Link[1]

-

Teixidó, M., et al. (2005).[1] "Solid-phase synthesis and characterization of N-methyl-rich peptides." Journal of Peptide Research. Link

-

BenchChem Technical Guides. (2025). "Application Notes and Protocols for Studying Protein-Peptide Interactions with 4-Methylphenylalanine." BenchChem.[1] Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Boc-N-methyl-3-bromo-DL-phenylalanine

Welcome to the technical support center for the synthesis of N-Boc-N-methyl-3-bromo-DL-phenylalanine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific synthesis. Here, we address common challenges and provide in-depth, evidence-based solutions to improve your yield and purity.

Troubleshooting Guide

This section tackles specific issues you may encounter during the synthesis, offering explanations for the underlying chemistry and actionable steps to resolve them.

Question 1: Why is my yield of N-Boc-N-methyl-3-bromo-DL-phenylalanine consistently low?

Low yields in this synthesis can stem from several factors, primarily related to the N-methylation step, which is often challenging. The key is to ensure the efficient deprotonation of the nitrogen on the Boc-protected amino acid, followed by effective methylation.

Potential Causes and Solutions:

-

Incomplete Deprotonation: The nitrogen on the Boc-protected amine is less nucleophilic, and its deprotonation can be difficult.

-

Solution: Employ a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (THF).[1][2] It is crucial to use a sufficient excess of the base to drive the deprotonation to completion. Ensure your reaction is performed under strictly anhydrous conditions, as any water will quench the base.[1]

-

-

Steric Hindrance: The bulky Boc group and the phenyl ring can sterically hinder the approach of the methylating agent to the nitrogen atom.[3][4]

-

Solution: While methyl iodide is a common methylating agent, consider using a more reactive one like dimethyl sulfate.[5][6] Additionally, optimizing the reaction temperature can help overcome the activation energy barrier. Gentle heating may be beneficial, but should be done cautiously to avoid side reactions.[3]

-

-

Side Reactions: A significant side reaction is O-methylation of the carboxylate group, which competes with the desired N-methylation.

-

Solution: The order of reagent addition is critical. Add the methylating agent only after the deprotonation of the nitrogen is complete.[1] Maintaining a low temperature during the addition of the methylating agent can also favor N-methylation over O-methylation.[1] The use of sodium hydride is reported to favor N-methylation by forming a sodium salt of the carboxylic acid, which is less reactive towards methylation.[7][8]

-

-

Workup and Purification Losses: The product may be lost during the aqueous workup or purification steps.

-

Solution: During the workup, carefully acidify the reaction mixture to a pH of 3-4 to protonate the carboxylate and allow for efficient extraction into an organic solvent like ethyl acetate.[1] Avoid overly acidic conditions which could lead to the cleavage of the Boc protecting group.[1][9] For purification, silica gel column chromatography is typically effective. A gradient of ethyl acetate in hexanes is a good starting point for the eluent system.[1][10]

-

Question 2: I am observing a significant amount of unreacted N-Boc-3-bromo-DL-phenylalanine in my crude product. What can I do?

The presence of a large amount of starting material indicates an incomplete reaction.

Troubleshooting Steps:

-

Increase Reagent Equivalents: Increase the equivalents of both the base (e.g., NaH) and the methylating agent (e.g., methyl iodide).[1][2] A common protocol suggests using a significant excess, sometimes up to 10 equivalents of each.[2]

-

Extend Reaction Time: Allow the reaction to stir for a longer period, for instance, overnight at room temperature, to ensure it goes to completion.[2]

-

Ensure Anhydrous Conditions: Double-check that all your glassware is oven-dried and the solvent is anhydrous. Moisture will consume the strong base and inhibit the reaction.[1]

-

Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material before quenching the reaction.[1]

Question 3: My final product appears to have impurities that are difficult to remove by column chromatography. What could they be and how can I avoid them?

Difficult-to-remove impurities often arise from side reactions during the synthesis.

Common Impurities and Prevention Strategies:

-

Di-methylated Product: Although less common with the bulky Boc group, over-methylation can occur.

-

Prevention: Use a controlled amount of the methylating agent and monitor the reaction closely by TLC.

-

-

O-methylated Byproduct: As mentioned earlier, O-methylation of the carboxylic acid is a common side reaction.[1]

-

Prevention: Follow the procedural recommendations of ensuring complete N-deprotonation before adding the methylating agent and maintaining low temperatures.[1]

-

-

Products of Boc-Deprotection: If the workup conditions are too acidic, the Boc group can be partially or fully removed.

-

Prevention: Carefully control the pH during the acidic workup, keeping it in the range of 3-4.[1]

-

-

Racemization: While less of a concern for a DL-phenylalanine derivative, it's a critical consideration for stereospecific syntheses. Strong bases and elevated temperatures can increase the risk of racemization.[11]

-

Prevention: If stereochemical integrity is important, use the mildest possible conditions and consider alternative methylation procedures known for low racemization.[11]

-

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of N-Boc-N-methyl-3-bromo-DL-phenylalanine.

What is the role of the Boc protecting group in this synthesis?

The tert-butyloxycarbonyl (Boc) group serves two primary purposes:

-

Protection of the Amine: It prevents the amine from undergoing unwanted side reactions during other synthetic steps.

-

Solubility: The Boc group increases the solubility of the amino acid in organic solvents, which is beneficial for many reaction and purification procedures.[5]

The Boc group is stable under a wide range of conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA).[9][12]

Can I use a different base for the N-methylation step?

While sodium hydride is a common and effective choice, other strong, non-nucleophilic bases can be considered. However, weaker bases may not be sufficient to achieve complete deprotonation of the Boc-protected amine, leading to lower yields.[5] The choice of base can also influence the extent of side reactions like racemization.[11]

What are the key safety precautions I should take during this synthesis?

-

Sodium Hydride (NaH): This reagent is highly flammable and reacts violently with water to produce hydrogen gas, which is explosive. Handle NaH in an inert atmosphere (e.g., under argon or nitrogen) and in a fume hood. Always quench the reaction carefully by slowly adding a proton source like isopropanol before adding water.[2]

-

Methyl Iodide (MeI) and Dimethyl Sulfate: These are potent alkylating agents and are toxic and carcinogenic. Handle them with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

-

Anhydrous Solvents: Anhydrous THF can form explosive peroxides. Always use freshly distilled or commercially available anhydrous solvents and check for peroxides before use.

How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule, including the presence of the N-methyl group and the Boc group.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): This is an excellent method for assessing the purity of the final compound.

-

Thin Layer Chromatography (TLC): A quick and easy way to monitor the reaction progress and the purity of the fractions during column chromatography.[10]

Experimental Protocols

Protocol 1: N-methylation of N-Boc-3-bromo-DL-phenylalanine

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

-

N-Boc-3-bromo-DL-phenylalanine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (MeI)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for eluent

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add N-Boc-3-bromo-DL-phenylalanine.

-

Add anhydrous THF to dissolve the starting material.

-

Cool the flask in an ice bath (0 °C).

-

Carefully add sodium hydride (NaH) in small portions. Vigorous bubbling (hydrogen gas evolution) will be observed. Allow the mixture to stir at 0 °C for 30-60 minutes after the addition is complete to ensure full deprotonation.[2]

-

Slowly add methyl iodide (MeI) dropwise to the reaction mixture at 0 °C.

-

After the addition of MeI, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of isopropanol until bubbling ceases. Then, slowly add water.[2]

-

Remove the THF under reduced pressure.

-

Add water to the residue and acidify the aqueous layer to pH 3-4 with 1 M HCl.[1]

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.[1][10]

Data Presentation

Table 1: Troubleshooting Guide Summary

| Problem | Potential Cause | Recommended Solution |

| Low Yield | Incomplete Deprotonation | Use excess strong, non-nucleophilic base (e.g., NaH) under anhydrous conditions.[1][2] |

| Steric Hindrance | Use a more reactive methylating agent (e.g., dimethyl sulfate); consider gentle heating.[3][5][6] | |

| O-methylation Side Reaction | Add methylating agent after complete N-deprotonation; maintain low temperature.[1] | |

| Workup/Purification Losses | Careful pH control during workup; optimize chromatography conditions.[1][10] | |

| Unreacted Starting Material | Incomplete Reaction | Increase equivalents of base and methylating agent; extend reaction time.[1][2] |

| Difficult-to-Remove Impurities | Di-methylation | Control stoichiometry of methylating agent. |

| Boc-Deprotection | Maintain pH 3-4 during acidic workup.[1] |

Visualizations

Experimental Workflow for N-methylation

Caption: Workflow for the N-methylation of N-Boc-3-bromo-DL-phenylalanine.

Troubleshooting Decision Tree for Low Yield

Caption: Decision tree for troubleshooting low yields in the synthesis.

References

- Benchchem. (n.d.). troubleshooting low yield in N-Boc-MeVal peptide synthesis.

- Benchchem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.

- Wiley Online Library. (n.d.). 6 Synthesis of N-Alkyl Amino Acids.

- Benchchem. (n.d.). strategies to overcome steric hindrance in N-methylated peptide synthesis.

- Benchchem. (n.d.). Technical Support Center: Synthesis of N-Boc-N-methyl-D-Valinol.

- Scholars Research Library. (n.d.). Der Pharma Chemica.

- PubMed. (2006, March 15). Optimized selective N-methylation of peptides on solid support.

- PrepChem.com. (n.d.). Synthesis of N-BOC-N-methyl-d,l-phenylalanine.

- Wikidot. (2017, March 2). N-Methylation of Boc amino acids - Lokey Lab Protocols.

- Benchchem. (n.d.). A Technical Guide to the Theoretical and Computational Analysis of 3-Bromo-DL-phenylalanine.

- Organic Syntheses. (2022, October 21). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids.

- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.

- Google Patents. (n.d.). EP2110380B1 - Alpha-N-methylation of amino acids.

- Kwazulu-Natal Research Innovation and Sequencing Platform. (n.d.). N-methylation in amino acids and peptides: Scope and limitations.

- Enamine. (n.d.). N-Methyl Amino Acids.

- ResearchGate. (n.d.). N -methylation in amino acids and peptides: Scope and limitations.

- ACS Publications. (2005, May 20). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis | The Journal of Organic Chemistry.

- Asian Journal of Chemistry. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. 24(1), 319-322.

- PMC. (2024, November 11). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids.

- ChemicalBook. (n.d.). N-Boc-alpha-methyl-D,L-phenylalanine synthesis.

- ResearchGate. (n.d.). On the Selective N-Methylation of BOC-Protected Amino Acids.

- ACS Publications. (2009, October 7). On the Selective N-Methylation of BOC-Protected Amino Acids | The Journal of Organic Chemistry.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Organic Syntheses Procedure. (n.d.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE.

- FULIR. (2025, May 23). Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique.

- ResearchGate. (n.d.). Syntheses of sterically hindered peptides containing N-methylated amino....

- catalyzed dynamic kinetic resolution of N-Boc-phenylalanine ethyl thioester with benzylamine. (n.d.).

- Google Patents. (n.d.). EP0556752A1 - Method for purifying L-phenylalanine.

- PMC. (2021, April 13). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchmgt.monash.edu [researchmgt.monash.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chempep.com [chempep.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Boc-Protected Amino Groups [organic-chemistry.org]

"optimization of coupling reactions with N-Boc-N-methyl-3-bromo-DL-phenylalanine"

Technical Support Center: Advanced Peptide Chemistry Division Ticket ID: #8392-NM-Br Topic: Optimization of Coupling Reactions with N-Boc-N-methyl-3-bromo-DL-phenylalanine Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are working with N-Boc-N-methyl-3-bromo-DL-phenylalanine , a building block that presents a "perfect storm" of synthetic challenges:

-

Steric Hindrance: The

-methyl group drastically reduces nucleophilicity and creates significant steric clash during coupling.[1] -

Chemoselectivity: The aryl bromide (3-Br) is a valuable handle for downstream diversification (e.g., Suzuki-Miyaura) but requires careful handling to avoid premature reduction.[1]

-

Side Reactions:

-methylated amino acids are notorious for inducing Diketopiperazine (DKP) formation, leading to chain truncation.[1]

This guide moves beyond standard protocols, offering optimized workflows for amide bond formation and downstream cross-coupling.

Module 1: Overcoming the Steric Barrier (Amide Bond Formation)

The

Decision Matrix: Selecting the Right Activation Strategy

Figure 1: Decision matrix for coupling strategy based on the role of the N-methylated residue.

Protocol A: High-Efficiency Coupling (COMU/Oxyma)

Recommended for standard couplings involving N-methyl residues.[1]

Why COMU? COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate) often outperforms HATU in sterically hindered couplings due to the "intramolecular base" effect of the morpholino group and safer byproduct profile [1].[1]

Reagents:

-

N-Boc-N-methyl-3-bromo-DL-phenylalanine (3.0 eq)[1]

-

COMU (2.9 eq)

-

Oxyma Pure (3.0 eq)[1]

-

Solvent: DMF or NMP (anhydrous)

Procedure:

-

Dissolve the amino acid and Oxyma Pure in minimal DMF.

-

Add DIPEA.[1][2] Critical: Pre-activation time should be kept short (< 2 mins) to avoid racemization, although Oxyma suppresses this.

-

Add COMU and immediately transfer to the resin/amine component.

-

React for 2 hours at room temperature.

-

Double coupling is mandatory for this specific building block.[1]

Protocol B: The "Nuclear Option" (Ghosez Reagent)

Use when HATU/COMU fails to drive the reaction to completion.

When the N-methyl group creates a "steric wall," in situ acid chloride formation using Ghosez reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) is the most robust method [2].[1]

Reagents:

-

N-Boc-N-methyl-3-bromo-DL-phenylalanine (3.0 eq)[1]

-

Ghosez Reagent (3.0 eq)

-

Sym-collidine (TMP) (6.0 eq)[1]

-

Solvent: Dry DCM (for activation) and THF/DMF (for coupling).

Procedure:

-

Dissolve the amino acid in dry DCM under Argon.

-

Add Ghosez reagent dropwise.[1] Stir for 15–30 mins at RT.

-

Checkpoint: Monitor TLC or LCMS for conversion to acid chloride (quench aliquot with MeOH to check for methyl ester).[1]

-

-

Remove solvent in vacuo (optional, to remove excess reagent) or use directly if stoichiometry is precise.

-

Redissolve in THF/DMF.[1]

-

Add to the resin/amine along with sym-collidine (base).[1]

-

Note: Collidine is preferred over DIPEA here to prevent N-acylammonium formation which can lead to racemization.[1]

-

Module 2: The Aryl Bromide Handle (Suzuki-Miyaura Cross-Coupling)

The 3-bromo substituent allows for late-stage diversification (e.g., biaryl formation).[1] This is best performed on-resin before final cleavage to simplify purification.[1]

Compatibility Guide

| Parameter | Recommendation | Rationale |

| Protecting Group | Boc (Stable) | Boc is stable to the basic conditions of Suzuki coupling ( |

| Catalyst | Tetrakis is standard; | |

| Base | Mild inorganic bases are required.[1] Avoid strong organic bases.[1] | |

| Solvent | DMF:Water (9:1) | Water is essential for the solubility of the inorganic base and the boronic acid. |

Protocol C: On-Resin Suzuki Coupling

-

Swelling: Swell the resin (containing the peptide with the 3-Br-Phe residue) in DMF for 30 mins.

-

Degassing: Sparge all solvents and reagent solutions with Argon for 15 mins. Oxygen is the enemy of Palladium.

-

Reaction Mix:

-

Execution: Add mixture to resin. Heat to 80°C for 4–16 hours (microwave irradiation at 80°C for 1 hour is superior).

-

Wash: Wash extensively with DMF, then aqueous sodium diethyldithiocarbamate (0.5% w/v) to scavenge residual Palladium.

Module 3: Troubleshooting Purity (DKP Formation)

The Issue: Diketopiperazine (DKP) formation is the most common failure mode for N-methylated peptides.[1] It occurs during the deprotection of the second amino acid, where the free amine attacks the C-terminal carbonyl of the N-methyl residue, cleaving the dipeptide from the resin.

Figure 2: The DKP formation pathway, accelerated by N-methylation.[1]

The Solution: Do NOT use standard 20% Piperidine/DMF for deprotection of the residue after the N-methyl amino acid.

-

Use DBU/Piperazine: Use 2% DBU / 5% Piperazine in NMP.[1][3][4] This cocktail is faster and reduces the "residence time" of the free amine before the next coupling can occur [4].

-

N-Trityl Protection: If possible, use N-Trityl protected amino acids for the subsequent residue. The massive Trityl group sterically prevents the attack required for DKP ring closure [5].

References

-

El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

-

Devadas, B., et al. (1989). Ghosez reagent for the synthesis of N-methylated peptides.[1] Journal of Organic Chemistry. (Verified context via ChemRxiv recent applications: Link)

-

Maity, P., et al. (2017).[5][6] The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification.[6][7][8] Molecules, 22(3), 439. Link

-

Yang, Y., & Hansen, L. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis.[1][3] ACS Omega, 7(13), 11327–11335. Link

-

Alsina, J., et al. (1996).[9] Use of N-tritylamino acids and PyAOP for the suppression of diketopiperazine formation.[1] Tetrahedron Letters, 37(24), 4195-4198.[1] Link

Sources

- 1. bachem.com [bachem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. biorxiv.org [biorxiv.org]

- 6. The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization [mdpi.com]

- 7. A Leader-Guided Substrate Tolerant RiPP Brominase Allows Suzuki–Miyaura Cross-Coupling Reactions for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Suppression of Diketopiperazine Formation in Solid Phase Peptide Synthesis [jstage.jst.go.jp]

"troubleshooting peptide synthesis with N-methylated amino acids"

Topic: Troubleshooting & Optimization for N-Methylated Amino Acids

Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The Steric Challenge

Welcome to the Advanced Peptide Synthesis Support Center. You are likely here because your standard Fmoc protocols are failing at or near an

-

Steric Occlusion: The methyl group physically blocks the approach of the incoming activated amino acid.

-

Electronic Deactivation: The secondary amine is less nucleophilic than a primary amine, slowing reaction kinetics.

-

Conformational Chaos: The

-methyl group lowers the energy barrier for cis/trans isomerization, leading to difficult HPLC analysis and increased aggregation on-resin.

This guide treats these issues not as random failures, but as predictable chemical behaviors that can be engineered around.

Module 1: Coupling Failures (The "Difficult Junction")

Diagnosis

Q: My synthesis yield drops precipitously after adding the amino acid following the N-methylated residue. Why?

A: You are experiencing the "Coupling TO" problem.

There is a massive difference between coupling an

Troubleshooting Protocol

Level 1: Reagent Optimization (Standard)

Stop using HBTU or HOBt. They are insufficient for this steric barrier.

-

Recommendation: Switch to HATU or COMU with HOAt .

-

Why: HOAt (1-hydroxy-7-azabenzotriazole) creates a less sterically hindered active ester than HOBt, accelerating the reaction at secondary amines.

Level 2: The "Power" Reagents (Hard Sequences)

If HATU fails, upgrade to Phosphonium reagents.

-

Reagent: PyAOP or PyBrOP .[1]

-

Condition: Use with HOAt and DIEA.

-

Note: PyAOP is the 7-aza analog of PyBOP and is widely considered the gold standard for coupling to

-methyl amines due to its superior reactivity without excessive racemization.

Level 3: The "Nuclear Option" (Bis-trichloromethyl carbonate / BTC)

For sequences where standard activation fails completely (e.g.,

Experimental Protocol: BTC-Mediated Coupling

Use this for sterically demanding couplings (e.g., N-Me-AA to N-Me-AA).[2]

-

Preparation: Suspend resin in dry THF (or DCM if aggregation is low).

-

Activation:

-

Dissolve Fmoc-AA-OH (4 equiv) and BTC (1.33 equiv) in dry THF.

-

Add 2,4,6-collidine (10 equiv) dropwise.

-

Observation: A white precipitate (collidinium chloride) will form.

-

-

Coupling:

-

Add the resulting suspension directly to the resin-bound secondary amine.

-

React for 60 minutes at room temperature.

-

-

Quench: Wash with DCM/MeOH to remove excess acid chloride.

Safety Warning: BTC generates phosgene gas in situ. This reaction MUST be performed in a well-ventilated fume hood.

Module 2: Diketopiperazine (DKP) Formation

Diagnosis

Q: I am losing my peptide chain at the dipeptide stage. Mass spec shows the cleaved dipeptide as a cyclic byproduct.

A: This is "Back-Biting."

When the N-terminal amine is deprotected (Fmoc removal), it can nucleophilically attack the C-terminal ester linkage to the resin. This cyclizes the dipeptide into a Diketopiperazine (DKP) and cleaves it from the resin.

Visualizing the Mechanism

Caption: The DKP formation pathway. The free amine attacks the resin linker, ejecting the dipeptide. Bulky resins (Prevention node) stop this.

Prevention Strategy

| Factor | Standard Protocol (High Risk) | Optimized Protocol (Low Risk) |

| Resin Choice | Wang Resin (unhindered ester) | 2-Chlorotrityl Chloride (2-CTC) |

| Why? | Wang resin allows easy access to the carbonyl. | The massive Trityl group sterically blocks the amine from attacking the ester.[3] |

| Fmoc Removal | 20% Piperidine / DMF | 5% Piperazine / 2% DBU |

| Why? | Slow deprotection allows time for DKP. | Fast, "hard" base deprotection minimizes the time the amine sits free before coupling. |

| Building Block | Stepwise coupling | Dipeptide Building Blocks |

| Why? | Creates the risk at the dipeptide stage. | Couples the first two AAs as a unit, bypassing the risky deprotection step entirely. |

Module 3: Monitoring & Analysis

Diagnosis

Q: The Kaiser test is negative (yellow), but the coupling failed. Why?

A: The Kaiser (Ninhydrin) test relies on primary amines. It does not detect secondary amines (

Correct Monitoring Protocol: The Chloranil Test

You must use the Chloranil or Acetaldehyde/Chloranil test for secondary amines.

-

Reagent A: 2% Acetaldehyde in DMF.

-

Reagent B: 2% p-Chloranil in DMF.

-

Procedure:

-

Result:

-

Dark Blue/Green Beads: Positive (Secondary amine present = Incomplete coupling).

-

Colorless/Amber Beads: Negative (Coupling complete).

-

Diagnosis

Q: My HPLC shows two broad peaks for a single pure product. Is it impure?

A: Likely not. This is Rotamerism .

Validation Step: Run the HPLC column at 60°C .

-

Result: If the peaks coalesce into a single sharp peak, they are rotamers of the same peptide.

-

Result: If they remain separated, they are genuine impurities (likely diastereomers from racemization).

Summary: The N-Methyl Decision Tree

Caption: Decision matrix for selecting resins and coupling reagents based on sequence position.

References

-

Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Knowledge Center.

-

Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products.[7] Tetrahedron Letters, 31(2), 205-208.

-

Teixidó, M., et al. (2005).[1] Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.[1]

-

AAPPTec. (n.d.). Chloranil Test Protocol for Secondary Amines. Peptide Synthesis Protocols.[6][8][9][10]

-

Góngora-Benítez, M., et al. (2012). Optimized Fmoc-removal strategy to suppress diketopiperazine formation. ACS Omega.[9]

-

BenchChem. (2025).[3][6][11] Strategies to Mitigate Diketopiperazine (DKP) Formation in SPPS. Technical Support.[11]

Sources

- 1. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. peptide.com [peptide.com]

- 8. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. scribd.com [scribd.com]

- 10. bachem.com [bachem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: N-Boc-N-methyl-3-bromo-DL-phenylalanine

Welcome to the technical support guide for N-Boc-N-methyl-3-bromo-DL-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to solubility, that may be encountered during experimental work with this compound.

A Note on Data Availability: Specific, experimentally-derived solubility data for N-Boc-N-methyl-3-bromo-DL-phenylalanine is not extensively available in public literature. The guidance provided herein is based on established principles of organic chemistry, data from closely related structural analogs, and field-proven insights into handling modified amino acids.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving N-Boc-N-methyl-3-bromo-DL-phenylalanine. What are the recommended solvents?

A1: While quantitative solubility data is not published, we can infer a likely solubility profile based on the compound's structural components: the N-Boc group, the N-methyl group, and the 3-bromophenyl side chain.

-

N-Boc Group: The tert-butyloxycarbonyl (Boc) group is lipophilic and removes the zwitterionic character of the free amino acid. This significantly decreases aqueous solubility but dramatically improves solubility in a wide range of organic solvents.

-

N-Methyl Group: N-methylation further increases lipophilicity. While it can disrupt crystal packing and sometimes surprisingly increases aqueous solubility for certain peptides, its primary effect here is contributing to better organic solvent compatibility.[1]

-

3-Bromo Phenylalanine Core: The brominated phenyl ring is hydrophobic. Halogenation generally reduces solubility in polar solvents.[2]

Based on these features and data from similar compounds, N-Boc-N-methyl-3-bromo-DL-phenylalanine is expected to be a solid with poor water solubility.[3] It should, however, be soluble in common polar aprotic solvents used in peptide synthesis.

Recommended Solvents (In Order of Likelihood for Success):

| Solvent Class | Solvent Name | Abbreviation | Expected Solubility | Rationale & Comments |

| Amides | N,N-Dimethylformamide | DMF | Highly Soluble | The gold standard for dissolving protected amino acids. A synthesis for the non-brominated analog uses DMF, indicating good solubility.[4] |

| N-Methyl-2-pyrrolidone | NMP | Highly Soluble | An excellent, more polar alternative to DMF, known for its strong solvating power for complex peptides and reagents.[4] | |

| Chlorinated | Dichloromethane | DCM | Soluble | Widely used in Boc-chemistry. Boc-protected amino acid esters are typically soluble in DCM.[5] |

| Ethers | Tetrahydrofuran | THF | Moderately Soluble | Often used as a solvent for N-methylation reactions of Boc-amino acids.[6] May require warming. |

| Sulfoxides | Dimethyl sulfoxide | DMSO | Highly Soluble | A powerful solvent, though its hygroscopic nature and high boiling point can complicate workup. Unprotected 3-bromo-L-phenylalanine is soluble in DMSO.[7] |

| Alcohols | Methanol, Ethanol | MeOH, EtOH | Sparingly to Moderately Soluble | May be useful for purification/crystallization but less so for high-concentration reaction mixtures. |

| Non-Polar | Hexane, Diethyl Ether | - | Insoluble to Sparingly Soluble | Useful as anti-solvents for precipitation and purification. |

| Aqueous | Water | H₂O | Poorly Soluble | The N-Boc group and bromophenyl ring confer high hydrophobicity.[3] |

Q2: My compound is still not dissolving, even in DMF. What troubleshooting steps can I take?

A2: If you are experiencing difficulty dissolving the compound even in a recommended solvent like DMF or NMP, consider the following factors and troubleshooting steps.

Troubleshooting Workflow for Dissolving Difficult Reagents

Caption: Logical workflow for troubleshooting solubility issues.

Detailed Troubleshooting Steps:

-

Gentle Warming: Carefully warm the mixture to 30-40°C. Many protected amino acids have significantly higher solubility at slightly elevated temperatures. Do not overheat, as this could potentially lead to degradation or unwanted side reactions.

-

Sonication: Place the vial in an ultrasonic bath. The high-frequency agitation can help break up solid aggregates and accelerate the dissolution process.

-

Increase Solvent Volume: You may be near the saturation limit. Try adding more solvent in small increments. While this will decrease the concentration, it is often necessary for proceeding with the reaction.

-

Use a Co-Solvent: Sometimes a mixture of solvents can be more effective. For example, a small amount of DMSO added to DMF can increase solvating power. For reactions, a DCM/DMF mixture is also a common choice.[4]

-

Check Compound Purity: Impurities or residual salts from the synthesis could be affecting solubility. If possible, verify the purity of your starting material.

Q3: I am using this amino acid in a peptide coupling reaction and getting low yields. Could this be a solubility issue?

A3: Yes, but it is more likely due to steric hindrance, a well-documented issue for N-methylated amino acids. Poor solubility can contribute by lowering the effective concentration of the activated amino acid, but the primary bottleneck is often the slow reaction kinetics at the sterically hindered N-methyl amine.

Key Considerations for Coupling N-Methylated Amino Acids:

-

Steric Hindrance: The N-methyl group physically blocks the approach of the activated carboxyl group, slowing down the formation of the peptide bond.

-

Reagent Choice: Standard coupling reagents may be too slow. More potent reagents are required to overcome the high activation energy.

-

Aggregation: While the compound itself may be soluble, the growing peptide chain on the resin can aggregate, especially in certain solvents, hiding the terminal amine and preventing coupling.[4]

Recommended Coupling Reagents for N-Methylated Amino Acids:

| Reagent Class | Recommended Reagents | Comments |

| Uronium/Aminium | HATU, HBTU, COMU | These are highly effective and commonly used for difficult couplings. Often used with a base like DIPEA. |

| Phosphonium | PyBOP, PyAOP | PyAOP is noted to be especially effective for coupling N-methyl amino acids. |

Experimental Protocol: Optimized Coupling of N-Boc-N-methyl-3-bromo-DL-phenylalanine

This protocol is designed to maximize coupling efficiency by using a potent activating agent and conditions that favor the reaction.

-

Resin Preparation:

-

Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.

-

Perform the deprotection of the terminal Fmoc group (e.g., with 20% piperidine in DMF) to expose the free amine.

-

Wash the resin thoroughly with DMF.

-

-

Amino Acid Activation (Pre-activation):

-

In a separate vessel, dissolve N-Boc-N-methyl-3-bromo-DL-phenylalanine (3 eq.), HATU (2.9 eq.), and an additive like HOAt (3 eq.) in DMF or NMP.

-

Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (6 eq.).

-

Allow the mixture to pre-activate for 5-10 minutes at room temperature. The solution should be clear. If solubility is an issue at this stage, refer to the troubleshooting guide in Q2.

-

-

Coupling:

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture at room temperature. For sterically hindered couplings, extended reaction times (2-4 hours, or even overnight) may be necessary.

-

Consider performing the reaction at a slightly elevated temperature (e.g., 40-50°C) to increase the reaction rate, but monitor carefully for potential side reactions.

-

-

Monitoring and Post-Coupling:

-

After the coupling time, take a small sample of resin beads and perform a Kaiser or Ninhydrin test to check for the presence of free primary amines. Note: The Kaiser test will not work for the N-methylated amine itself, but it is crucial for ensuring the previous deprotection was complete.

-

If the coupling is incomplete (a common issue), a "double coupling" is recommended. Drain the vessel and repeat the coupling step with a fresh solution of activated amino acid.

-

Once the coupling is complete, wash the resin thoroughly with DMF and DCM before proceeding to the next step.

-

Q4: What are the best practices for the N-Boc deprotection of this amino acid?

A4: The Boc group is acid-labile. The main challenge during deprotection is not solubility but preventing side reactions caused by the reactive tert-butyl cation that is generated.

Deprotection Workflow and Considerations

Caption: General workflow for Boc-deprotection and cleavage.

Standard Deprotection Protocol (Solution Phase or Final Cleavage from Resin):

-

Reagent: A common and effective reagent is a solution of Trifluoroacetic Acid (TFA) in a suitable solvent like DCM. A typical concentration is 25-50% TFA in DCM.

-

Scavengers: The brominated phenyl ring is moderately nucleophilic and can be susceptible to alkylation by the tert-butyl cation. It is good practice to include a scavenger in the deprotection cocktail. Triisopropylsilane (TIS) is an excellent choice.

-

Procedure:

-

Dissolve or suspend the N-Boc protected substrate in DCM.

-

Add TIS (typically 2.5-5% v/v).

-

Add TFA to the desired concentration.

-